molecular formula C12H22SSi2 B15419601 2,6-Bis(trimethylsilyl)benzenethiol CAS No. 117526-63-3

2,6-Bis(trimethylsilyl)benzenethiol

Cat. No.: B15419601
CAS No.: 117526-63-3
M. Wt: 254.54 g/mol
InChI Key: LTBASNVRAKBBJU-UHFFFAOYSA-N
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Description

2,6-Bis(trimethylsilyl)benzenethiol, with the molecular formula C12H22SSi2, is a specialized organosulfur compound used in research and development . The steric bulk and electronic properties provided by the trimethylsilyl groups make this benzenethiol a valuable precursor in coordination chemistry for synthesizing metal complexes with unique structural motifs . Its applications are explored in areas such as catalysis and materials science, where it can act as a ligand or a building block for novel molecules . Researchers utilize this compound for its potential to create kinetically protected metal coordination spheres and to enhance the solubility of resulting complexes in non-polar solvents, facilitating crystal growth for structure determination . The presence of the thiol group allows for binding to metal centers, while the silyl substituents influence the compound's reactivity and stability. This product is intended for research purposes in a controlled laboratory environment. It is strictly for professional use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

117526-63-3

Molecular Formula

C12H22SSi2

Molecular Weight

254.54 g/mol

IUPAC Name

2,6-bis(trimethylsilyl)benzenethiol

InChI

InChI=1S/C12H22SSi2/c1-14(2,3)10-8-7-9-11(12(10)13)15(4,5)6/h7-9,13H,1-6H3

InChI Key

LTBASNVRAKBBJU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C(=CC=C1)[Si](C)(C)C)S

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects in Benzenethiol Derivatives

Compound Substituent Positions Substituent Groups Electronic Effect Steric Bulk Reference
2,6-Bis(trimethylsilyl)benzenethiol 2,6 Trimethylsilyl (TMS) Electron-donating High [3,7]
3,5-Bis(trifluoromethyl)benzenethiol 3,5 Trifluoromethyl (CF₃) Electron-withdrawing Moderate [4]
2-tert-Butylbenzenethiol 2 tert-Butyl Electron-donating High [7]
2,6-Diphenylphenol 2,6 Phenyl Electron-donating High [3]
  • Trimethylsilyl vs. Trifluoromethyl : The TMS groups in 2,6-Bis(trimethylsilyl)benzenethiol are electron-donating, reducing the acidity of the thiol group compared to the electron-withdrawing CF₃ groups in 3,5-Bis(trifluoromethyl)benzenethiol, which enhance acidity .
  • Trimethylsilyl vs.

Reactivity in Silylation and Protection

The reactivity of silyl-containing compounds varies significantly based on substituents. highlights the reactivity hierarchy of silylating agents toward 2,6-diphenylphenol, where bis(trimethylsilyl)acetamide exhibits the highest reactivity, followed by trimethylsilyl cyanide (Me₃SiCN) and trimethylsilyl triflate .

Acidity and Stability

The electron-donating nature of TMS groups lowers the acidity of the thiol proton in 2,6-Bis(trimethylsilyl)benzenethiol compared to derivatives with electron-withdrawing groups. For instance, 3,5-Bis(trifluoromethyl)benzenethiol (pKa ~5-6) is far more acidic than typical benzenethiols (pKa ~6.5), whereas the TMS-substituted analog likely has a higher pKa due to diminished electron withdrawal . This reduced acidity impacts its deprotonation kinetics and utility in reactions requiring thiolate intermediates.

Q & A

Q. How does the trimethylsilyl substitution pattern influence the coordination chemistry of 2,6-Bis(trimethylsilyl)benzenethiol with transition metals?

  • Methodological Answer : The steric bulk of TMS groups at the 2,6-positions restricts ligand geometry, favoring monodentate or bridging coordination modes. For example, lead(II) complexes with bis(thiolato) ligands form one- or two-dimensional networks due to steric constraints . Compare metal-ligand bond lengths (via X-ray crystallography) between silylated and non-silylated analogs to quantify steric effects. Electrochemical studies (cyclic voltammetry) can reveal electronic stabilization of metal centers .

Q. What mechanistic insights explain the role of 2,6-Bis(trimethylsilyl)benzenethiol in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The TMS groups enhance ligand stability under harsh conditions (e.g., high-temperature reflux), preventing ligand decomposition. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the thiolate form of the ligand may stabilize Pd(0) intermediates, reducing catalyst poisoning. Compare reaction yields and TOF (turnover frequency) with non-silylated thiols to validate steric/electronic contributions .

Q. How can researchers resolve contradictory data regarding the thermal stability of 2,6-Bis(trimethylsilyl)benzenethiol in different solvent systems?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N2_2 vs. air) to quantify decomposition temperatures. Solvent polarity effects can be studied via DSC (differential scanning calorimetry) in polar (DMF) vs. non-polar (toluene) media. Conflicting reports may arise from trace moisture or oxygen; replicate experiments under rigorously anhydrous/anaerobic conditions .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points or stability may stem from differences in sample purity (e.g., residual solvents in NMR analysis) or characterization techniques. For instance, GC-MS may detect volatile impurities not observed in NMR . Always cross-reference analytical data and report solvent traces (e.g., via 1^1H NMR or Karl Fischer titration).

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